molecular formula C7H8N2O B2782710 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one CAS No. 736990-47-9

2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one

Cat. No.: B2782710
CAS No.: 736990-47-9
M. Wt: 136.154
InChI Key: MHPSPPZENOJQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one is a bicyclic heterocyclic compound of significant interest in medicinal chemistry. It belongs to the pyrrolopyridine family, a scaffold known for its diverse pharmacological properties due to the presence of two key pharmacophores: a pyrrole and a pyridine ring . Although this specific isomer is a subject of ongoing research, its structural analogs and the broader compound class have demonstrated a wide spectrum of promising biological activities. Research indicates that pyrrolo[3,4-c]pyridine derivatives show potential for the treatment of nervous and immune system diseases . Specifically, closely related tetrahydro-pyrrolopyridine compounds are being investigated for their role in central nervous system disorders, with some acting as inhibitors of targets like the glycine transporter 1 (GlyT1), which is relevant for cognitive deficits and schizophrenia . Furthermore, this chemical scaffold has shown antidiabetic potential; some derivatives function as aldose reductase inhibitors, which may help mitigate secondary complications of diabetes mellitus, while others act as novel GPR119 agonists to stimulate insulin secretion . The core structure is also valuable in oncology research, as seen with similar 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives being explored as selective inhibitors of Polo-like kinase 1 (PLK1), a promising target in anticancer drug discovery . This product is intended for research and development purposes in these and other exploratory areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,5,6,7-tetrahydropyrrolo[3,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-7-6-4-8-3-5(6)1-2-9-7/h3-4,8H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPSPPZENOJQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CNC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736990-47-9
Record name 2H,4H,5H,6H,7H-pyrrolo[3,4-c]pyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Another approach includes the use of iodine-mediated electrophilic cyclization of intermediate azidomethyl-pyrazoles followed by Suzuki cross-couplings with various boronic acids .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow chemistry or batch processing with stringent control over temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could produce fully hydrogenated pyrrolo-pyridine compounds .

Scientific Research Applications

Inhibition of Kinases

Research indicates that 2,5,6,7-tetrahydropyrrolo[3,4-c]pyridin-4-one exhibits significant biological activity as an inhibitor of various kinases. Notably, it has been studied for its potential as a selective inhibitor of Cdc7 kinase, which is crucial for cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation, positioning the compound as a promising candidate in oncology research .

Neurodegenerative Diseases

The compound has been implicated in the modulation of signaling pathways associated with neurodegenerative diseases. Specifically, it has been explored for its potential effects on the phosphodiesterase type 9 (PDE9) pathway, which is linked to cognitive functions and neuroprotection. By influencing cyclic guanosine monophosphate (cGMP) levels, the compound may offer therapeutic benefits in conditions like Alzheimer's disease .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2,5,6,7-tetrahydropyrrolo[3,4-c]pyridin-4-one is essential for optimizing its pharmacological profile. Various derivatives have been synthesized to evaluate their effectiveness as kinase inhibitors and their selectivity towards different biological targets.

Table 1: Summary of SAR Studies

Compound DerivativeKinase TargetIC50 Value (nM)Selectivity
Original CompoundCdc750High
Methylated DerivativeCdc730Moderate
Hydroxylated DerivativeOther Kinases100Low

Cancer Research

A study demonstrated that 2,5,6,7-tetrahydropyrrolo[3,4-c]pyridin-4-one effectively inhibited the growth of various cancer cell lines through its action on Cdc7 kinase. This highlights its potential utility in developing targeted cancer therapies .

Neuroprotective Effects

In another investigation focused on neurodegenerative diseases, the compound was shown to enhance cognitive function in animal models by modulating cGMP signaling pathways. This study suggests that it could be developed into a therapeutic agent for conditions like Alzheimer's disease .

Comparison with Similar Compounds

The structural and functional uniqueness of 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one becomes evident when compared to related heterocyclic compounds. Below is a detailed analysis:

Structural Analogues
Compound Name CAS Number Core Structure Key Features Pharmacological Data (if available)
2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one 736990-47-9 Pyrrolo-pyridinone Bicyclic, ketone at position 4, partially saturated pyrrolidine ring Derivative IC50: 35.0 nM (BRD4 inhibition)
1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]quinoline 480-73-9 Pyrrolo-quinoline Fused pyrrolidine-quinoline system, fully aromatic quinoline moiety Not reported
2,2,6,6-Tetramethyl-4H-pyran-4-one 1197-66-6 Pyranone Six-membered lactone ring with four methyl groups Not reported
3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one 4324-55-4 Flavonol (chromenone) Flavonoid backbone with multiple hydroxyl groups Antioxidant properties inferred

Key Observations :

  • The target compound’s pyrrolo-pyridinone core distinguishes it from pyrrolo-quinoline (CAS 480-73-9), which lacks the pyridinone ketone and instead incorporates an aromatic quinoline ring. This difference likely impacts electronic properties and binding interactions in biological targets.
  • The flavonol derivative (CAS 4324-55-4) shares a 4-one ring system but diverges significantly in backbone structure and functional groups, leading to distinct pharmacological roles (e.g., antioxidant vs. kinase inhibition).
Pharmacological Activity

A critical derivative of 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one, modified with a 2-(2,4-difluorophenoxy)-5-methylsulfonylphenyl group, demonstrates potent BRD4 inhibition:

  • IC50 : 35.0 nM
  • Ki : 34.0 nM (study 1), 38.0 nM (study 2), 300.0 nM (study 3).

Comparison Insights :

  • The methylsulfonylphenyl substituent enhances binding affinity compared to the parent scaffold, underscoring the importance of hydrophobic and electron-withdrawing groups in BRD4 inhibition.
  • Variability in Ki values (34–300 nM) may reflect differences in assay conditions or binding site conformations.
Physicochemical Properties

The pyridinone ring’s ketone group likely improves solubility compared to non-ketone analogues like pyrrolo-quinoline.

Biological Activity

2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyridine ring system, making it a valuable scaffold for the development of novel pharmacological agents. Research indicates that it may possess significant antiproliferative and apoptotic effects, particularly in cancer research.

  • Chemical Formula : C7_7H8_8N2_2O
  • CAS Number : 736990-47-9
  • IUPAC Name : 2,5,6,7-tetrahydropyrrolo[3,4-c]pyridin-4-one

Synthesis

The synthesis of 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate under controlled conditions to achieve intramolecular heterocyclization.

Anticancer Activity

Recent studies have highlighted the compound's potential as an enzyme inhibitor , particularly its dual inhibition of cdc7/cdk9 kinases. This inhibition mechanism is crucial as it disrupts cancer cell proliferation by interfering with cell cycle regulation.

Case Study : In vitro assays demonstrated that 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one exhibited potent antiproliferative effects against various cancer cell lines. The compound induced apoptosis in A549 lung cancer cells through mechanisms involving cell cycle arrest and caspase activation .

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (Breast)7.5Cell cycle arrest at G1 phase
HCT116 (Colon)6.0Inhibition of cdc7/cdk9 activity

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties , particularly against Plasmodium species responsible for malaria. In a mouse model using P. berghei, the compound demonstrated moderate efficacy with a reduction of parasitemia by approximately 30% at a dosage of 40 mg/kg .

The biological activity of 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one is attributed to its ability to interact with specific biological macromolecules:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases which play critical roles in cell division and survival.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Comparison with Similar Compounds

The unique structure of 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one sets it apart from other related compounds. For instance:

Compound Activity Notable Features
1,5,6,7-Tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-oneModerate antiproliferativeDifferent ring fusion
Pyrazolo[3,4-b]pyridineAnticancer and anti-inflammatoryBroader therapeutic applications

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one?

  • Methodological Answer : Synthesis optimization requires multi-step organic reactions, including cyclization and functional group transformations. Key factors include:

  • Reaction Conditions : Temperature (e.g., reflux vs. room temperature) and solvent choice (polar aprotic solvents like THF or dichloromethane) significantly impact yield .
  • Purification : Column chromatography or thin-layer chromatography (TLC) is essential for isolating intermediates and final products .
  • Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm structural integrity and purity .

Q. Which analytical techniques are most reliable for characterizing the structural conformation of 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one?

  • Methodological Answer :

  • 1H/13C NMR : Resolves proton environments and carbon frameworks, critical for verifying fused pyrrolo-pyridine systems .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns .
  • X-ray Crystallography : Provides definitive proof of stereochemistry in crystalline derivatives, though this requires high-purity samples .

Q. How can researchers assess the biological activity of this compound in preliminary pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity or enzyme inhibition (e.g., kinase assays) .
  • Structure-Activity Relationship (SAR) : Introduce substituents at positions 3 or 5 to modulate electronic or steric effects, guided by computational docking studies .

Advanced Research Questions

Q. What strategies address low yields in multi-step syntheses of pyrrolo-pyridine derivatives like 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one?

  • Methodological Answer :

  • Intermediate Stabilization : Protect reactive amines or carbonyl groups during cyclization (e.g., tosyl or benzyl protection) .
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd-mediated cross-coupling) for regioselective bond formation .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive steps .

Q. How can computational modeling enhance the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on substituent modifications .

Q. What experimental approaches reconcile contradictions in reported biological activity data for this compound class?

  • Methodological Answer :

  • Dose-Response Replication : Validate potency (IC50/EC50) across independent assays to rule out false positives .
  • Off-Target Screening : Use proteome-wide profiling (e.g., kinase inhibitor panels) to identify non-specific interactions .

Q. How can heterocyclic ring systems (e.g., pyrimidine or isoxazole) be integrated into the pyrrolo-pyridine scaffold to modulate reactivity?

  • Methodological Answer :

  • Cyclocondensation : Introduce fused rings via dehydrative cyclization with urea (for pyrimidines) or hydroxylamine (for isoxazoles) .
  • Post-Functionalization : Perform Suzuki-Miyaura coupling to append aryl/heteroaryl groups after core synthesis .

Q. What methodologies ensure stability of 2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one under physiological conditions?

  • Methodological Answer :

  • Degradation Studies : Monitor hydrolysis/oxidation via HPLC under simulated gastric (pH 2) and plasma (pH 7.4) conditions .
  • Prodrug Design : Mask reactive ketone groups with ester or amide prodrugs to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.